molecular formula C8H17IN2O B1662546 4-Acetyl-1,1-dimethylpiperazinium iodide CAS No. 75667-84-4

4-Acetyl-1,1-dimethylpiperazinium iodide

Cat. No.: B1662546
CAS No.: 75667-84-4
M. Wt: 284.14 g/mol
InChI Key: VXBLRKDEHGKPAC-UHFFFAOYSA-M
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Description

Acetyldimethylpiperazinium iodide is a chemical compound that serves as a structural analog of acetylcholine. It is known for its role as a nicotinic acetylcholine receptor agonist, specifically targeting the α4β2 subtype with a Ki value of 29.9 nM

Preparation Methods

The synthesis of acetyldimethylpiperazinium iodide typically involves the reaction of 4-acetyl-1,1-dimethylpiperazine with an iodide source. One common method includes the following steps:

    Starting Materials: 4-acetyl-1,1-dimethylpiperazine and an iodide salt (e.g., sodium iodide or potassium iodide).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.

    Procedure: The 4-acetyl-1,1-dimethylpiperazine is dissolved in the solvent, and the iodide salt is added. The mixture is heated under reflux for several hours, allowing the iodide ion to replace the leaving group on the piperazine ring, forming acetyldimethylpiperazinium iodide.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Acetyldimethylpiperazinium iodide undergoes various chemical reactions, including:

Scientific Research Applications

Acetyldimethylpiperazinium iodide has several scientific research applications:

Mechanism of Action

Acetyldimethylpiperazinium iodide exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α4β2 subtype. Upon binding, it mimics the action of acetylcholine, leading to the opening of ion channels and subsequent influx of cations such as sodium and calcium. This results in depolarization of the neuronal membrane and initiation of an action potential. The compound’s high affinity for the α4β2 subtype makes it a valuable tool for studying the pharmacology and physiology of nicotinic receptors .

Comparison with Similar Compounds

Acetyldimethylpiperazinium iodide can be compared with other nicotinic acetylcholine receptor agonists, such as:

    Acetylcholine: The natural ligand for nicotinic receptors, but with a broader range of receptor subtype affinities.

    Nicotine: A well-known agonist with high affinity for α4β2 receptors, but also affects other subtypes.

    Epibatidine: A potent agonist with high affinity for multiple nicotinic receptor subtypes, but with significant toxicity.

    Varenicline: A partial agonist used in smoking cessation therapy, with selectivity for α4β2 receptors.

Acetyldimethylpiperazinium iodide is unique in its structural similarity to acetylcholine and its specific targeting of the α4β2 subtype, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLRKDEHGKPAC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC[N+](CC1)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61167-35-9 (Parent)
Record name 1-Acetyl-4-methylpiperazine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20997105
Record name 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75667-84-4
Record name 1-Acetyl-4-methylpiperazine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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